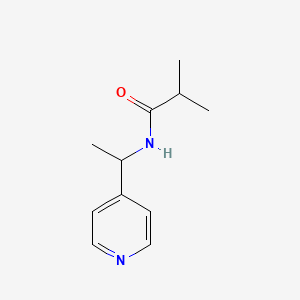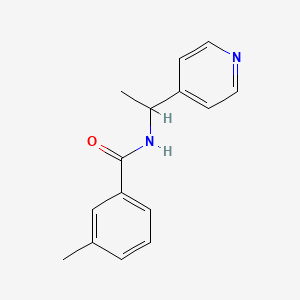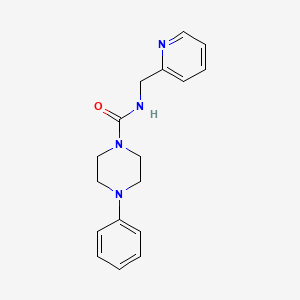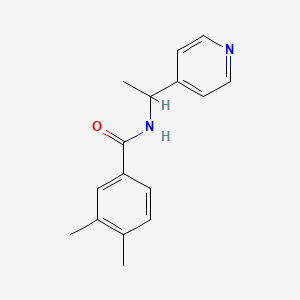
2-methyl-N-(1-pyridin-4-ylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(1-pyridin-4-ylethyl)propanamide, also known as MP4EP, is a chemical compound that has gained attention in the scientific community due to its potential as a pharmacological tool. MP4EP is a small molecule that has been synthesized through a multi-step process and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2-methyl-N-(1-pyridin-4-ylethyl)propanamide is not fully understood, but it is believed to act on the GABAergic system in the brain. This compound has been shown to enhance the activity of GABA receptors, which are involved in regulating anxiety and depression. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety and depression-like behaviors. This compound has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-methyl-N-(1-pyridin-4-ylethyl)propanamide is its small size, which makes it easy to administer and study in laboratory experiments. This compound has also been shown to have low toxicity in animal studies. However, one of the limitations of this compound is that it has a short half-life, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the study of 2-methyl-N-(1-pyridin-4-ylethyl)propanamide. One area of research is to further understand the mechanism of action of this compound and its potential use in the treatment of anxiety and depression. Another area of research is to study the potential use of this compound in the treatment of cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(1-pyridin-4-ylethyl)propanamide involves a multi-step process that starts with the reaction of 4-bromopyridine with 2-methylpropan-2-ol in the presence of sodium hydride to form 4-(2-methylpropan-2-yl)pyridine. This intermediate is then reacted with ethyl chloroformate to form ethyl 4-(2-methylpropan-2-yl)pyridine-1-carboxylate. The final step involves the reaction of this intermediate with ethylenediamine to form this compound.
Applications De Recherche Scientifique
2-methyl-N-(1-pyridin-4-ylethyl)propanamide has been studied for its potential use as a pharmacological tool in various scientific research applications. One of the primary areas of research has been in the field of neuroscience, where this compound has been shown to have anxiolytic and antidepressant effects. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
2-methyl-N-(1-pyridin-4-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)11(14)13-9(3)10-4-6-12-7-5-10/h4-9H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKHKXBUOXFFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461159.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide](/img/structure/B7461165.png)
![2-chloro-N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B7461167.png)
![2-[[1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7461175.png)




![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461214.png)
![N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide](/img/structure/B7461231.png)

![Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone](/img/structure/B7461247.png)
